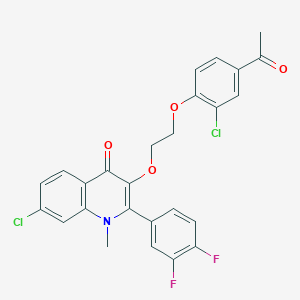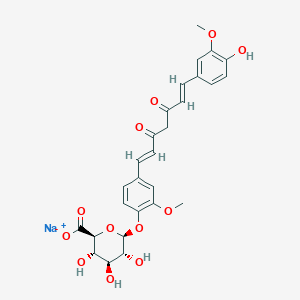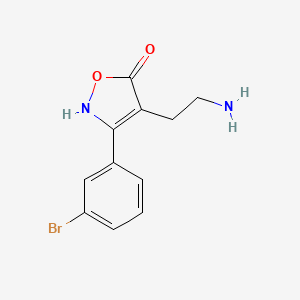
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone is a synthetic organic compound that belongs to the isoxazolone family Isoxazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone typically involves the following steps:
Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS). This step is typically performed under mild conditions to avoid over-bromination.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine. This step may require the use of a catalyst or a coupling agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and various organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium azide, potassium cyanide, organometallic reagents; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of the isoxazolone ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions, especially those involving isoxazolone derivatives.
Chemical Biology: The compound serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Pathway Modulation: Altering biochemical pathways by affecting key regulatory proteins or transcription factors.
Comparaison Avec Des Composés Similaires
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone can be compared with other isoxazolone derivatives, such as:
4-(2-aminoethyl)-3-phenyl-5(2H)-isoxazolone: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-(2-aminoethyl)-3-(4-chlorophenyl)-5(2H)-isoxazolone: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-(2-aminoethyl)-3-(3-nitrophenyl)-5(2H)-isoxazolone: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H11BrN2O2 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-3-(3-bromophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(15)16-14-10/h1-3,6,14H,4-5,13H2 |
Clé InChI |
GEMKOIRALRRPSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=C(C(=O)ON2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


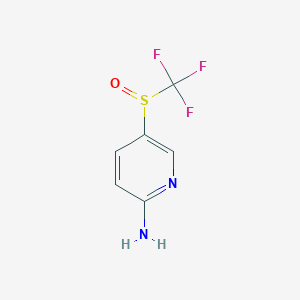
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)

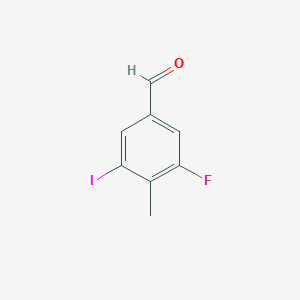
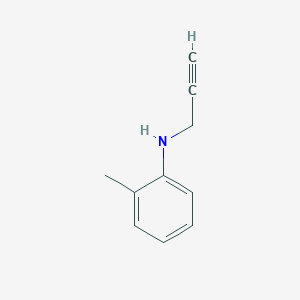

![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
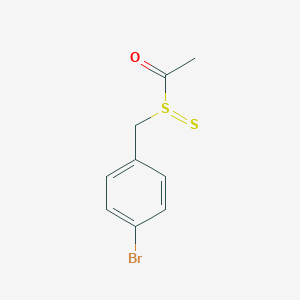
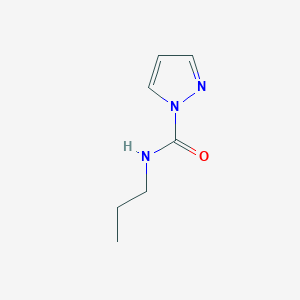
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
